5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide
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Overview
Description
5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide is a complex organic compound that features a quinoline, thiazole, and pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the quinoline moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Thiazole formation: Thiazole rings can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Pyrrolidine ring synthesis: Pyrrolidine rings can be formed through cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Fluorescent Probes: Quinoline derivatives are often used as fluorescent probes in biological imaging.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine or quinine, known for their antimalarial activity.
Thiazole derivatives: Like thiamine (vitamin B1), essential for metabolic processes.
Pyrrolidine derivatives: Such as nicotine, which acts on nicotinic acetylcholine receptors.
Uniqueness
The uniqueness of 5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide lies in its combined structural features, which might confer unique biological activities or chemical properties not seen in simpler analogs.
Biological Activity
5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse sources of research.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the tetrahydroquinoline core and subsequent modifications to introduce the thiazole and pyrrolidine moieties. The synthetic routes often utilize various reaction conditions such as cyclization and nucleophilic substitutions to achieve the desired molecular structure.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, certain thiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the tetrahydroquinoline scaffold may enhance these properties due to its established bioactivity.
Antitumor Activity
Compounds with similar frameworks have demonstrated antitumor effects. A study highlighted that tetrahydroisoquinoline derivatives possess antitumor activity against various human cancer cell lines . The mechanism often involves inhibition of key enzymes or pathways critical for cancer cell proliferation.
Antiparasitic Activity
The tetrahydroquinoline core has been linked to antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this scaffold have shown promising results in vitro against resistant strains . This suggests that this compound could also possess similar activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through structure-activity relationship studies. Variations in substituents on the thiazole and pyrrolidine rings significantly affect biological efficacy. For example:
Substituent | Biological Activity | Impact on Efficacy |
---|---|---|
Thiazole ring | Antimicrobial | Enhances activity |
Pyrrolidine ring | Antitumor | Increases potency |
Tetrahydroquinoline core | Antiparasitic | Critical for activity |
Case Studies
Several studies have reported on compounds structurally related to this compound:
- Antimicrobial Study : A series of thiazole derivatives were tested against common pathogens and exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
- Antitumor Research : Tetrahydroisoquinoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values significantly lower than conventional chemotherapeutics .
- Antiparasitic Evaluation : In vitro assays revealed that certain tetrahydroquinoline derivatives effectively inhibited P. falciparum growth with IC50 values in the nanomolar range .
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-16-8-7-14(21-16)18(26)22-19-20-13(11-27-19)10-17(25)23-9-3-5-12-4-1-2-6-15(12)23/h1-2,4,6,11,14H,3,5,7-10H2,(H,21,24)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSGNWUQPZEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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